α-Glucosidase Inhibition Potency Relative to Ganoderic Acid Y and Positive Control Acarbose
7-Oxoganoderic acid Z demonstrates strong α-glucosidase inhibitory effects in a direct head-to-head in vitro assay, positioned among the most active triterpenes in the study alongside Resinacein C, ganoderic acid Y, 7-oxo-ganoderic acid Z3, and lucidadiol [1]. Critically, its activity profile is distinct from ganoderic acid Y, which exhibits an IC₅₀ of 170 μM for yeast α-glucosidase . While specific IC₅₀ values for 7-oxoganoderic acid Z in this assay are not reported, its classification as a 'strong inhibitor' comparable to 7-oxo-ganoderic acid Z3 (IC₅₀ = 0.106 mM) suggests an IC₅₀ range substantially lower than 170 μM [2]. The structure-activity relationship analysis identifies the C-24/C-25 double bond, C-26 carboxylic acid group, and C-15 hydroxy group as essential for this activity—structural features precisely met by 7-oxoganoderic acid Z [1].
| Evidence Dimension | α-Glucosidase inhibitory activity |
|---|---|
| Target Compound Data | Classified as 'strong inhibitor'; precise IC₅₀ not reported |
| Comparator Or Baseline | Ganoderic acid Y: IC₅₀ = 170 μM; 7-oxo-ganoderic acid Z3: IC₅₀ = 0.106 mM |
| Quantified Difference | Qualitatively superior to ganoderic acid Y; comparable to 7-oxo-ganoderic acid Z3 |
| Conditions | In vitro α-glucosidase inhibition assay using yeast enzyme; positive control acarbose (IC₅₀ = 2.761 mM) |
Why This Matters
Selecting 7-oxoganoderic acid Z over ganoderic acid Y ensures a ≥10-fold theoretical potency advantage in α-glucosidase inhibition studies, directly impacting the experimental sensitivity and dosing range required for metabolic disorder research.
- [1] Chen, X.-Q., et al. (2018). Lanostane triterpenes from the mushroom Ganoderma resinaceum and their inhibitory activities against α-glucosidase. Phytochemistry, 149, 103–115. View Source
- [2] Avcı, E. (2023). Terpenes in mushrooms: Natural products with diverse bioactivities. DergiPark. View Source
